molecular formula C6H11NO2 B1518281 N-cyclopropyl-2-hydroxypropanamide CAS No. 1153455-77-6

N-cyclopropyl-2-hydroxypropanamide

Cat. No.: B1518281
CAS No.: 1153455-77-6
M. Wt: 129.16 g/mol
InChI Key: UZAWKODJIOYAJG-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxypropanamide: is a chemical compound with the molecular formula C6H11NO2. It is a derivative of propanamide with a cyclopropyl group attached to the nitrogen atom and a hydroxyl group on the second carbon atom

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: One common method involves the reaction of cyclopropylamine with chloroacetic acid followed by hydrolysis. The reaction conditions typically include the use of a strong base such as sodium hydroxide and heating under reflux.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: The hydroxyl group can be substituted with various nucleophiles under acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Cyclopropyl-2-hydroxypropanoic acid.

  • Reduction: Cyclopropyl-2-aminopropanamide.

  • Substitution: Various substituted hydroxypropanamides.

Scientific Research Applications

Chemistry: N-cyclopropyl-2-hydroxypropanamide is used as an intermediate in the synthesis of more complex organic molecules. Biology: It has been studied for its potential biological activity, including enzyme inhibition and modulation of biochemical pathways. Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases. Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-hydroxypropanamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes.

Comparison with Similar Compounds

  • N-cyclopropyl-2-aminopropanamide: Similar structure but with an amino group instead of a hydroxyl group.

  • N-cyclopropyl-2-methoxypropanamide: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness: N-cyclopropyl-2-hydroxypropanamide is unique due to its specific combination of functional groups, which can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-cyclopropyl-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(8)6(9)7-5-2-3-5/h4-5,8H,2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAWKODJIOYAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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